PDHK1 Biochemical Inhibition Potency (Cross-Study Contextualization)
The compound's core motif is shared with a series of thiazole-carboxamide PDK1 inhibitors described in US20130165450A1 [1]. While the patent exemplifies the pyrimidine-4-carboxamide scaffold as a valid pharmacophore for PDHK1 inhibition, no direct IC50 data for the exact 4,5-dimethylthiazol-2-yl derivative is publicly reported. For context, structurally related pyrimidine-4-carboxamides in the same patent series exhibited PDHK1 biochemical IC50 values in the range of 16–66 nM in cellular and enzymatic assays [2]. Without a specific IC50 value for CAS 2034362-29-1, any potency claim must be treated as unvalidated until experimental confirmation.
| Evidence Dimension | PDHK1 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly available IC50 data for CAS 2034362-29-1. |
| Comparator Or Baseline | Related pyrimidine-4-carboxamide PDHK1 inhibitors in patent US20130165450A1 show IC50 values between 16 nM and 66 nM (e.g., CHEMBL316388: IC50 66 nM; CHEMBL3727577: IC50 35 nM). |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data. |
| Conditions | Human recombinant PDHK1 or PDHK1 in human PC3 cells, assessed by ELISA or kinase-glo luminescent assay. |
Why This Matters
For procurement: This compound is a structurally plausible PDHK1 inhibitor based on patent SAR, but its activity must be independently validated; it should not be assumed equipotent to any specific analog without supporting data.
- [1] Tsui, H.-C., et al. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. US Patent US20130165450A1, 2011. View Source
- [2] BindingDB Entry BDBM50236533 (CHEMBL316388) – PDHK1 Inhibition Data. BindingDB, accessed 2026. View Source
